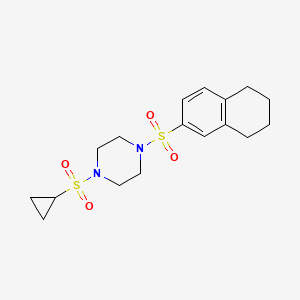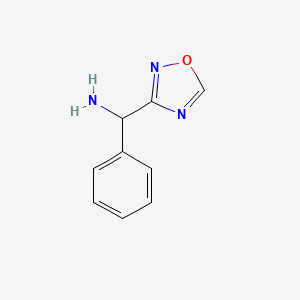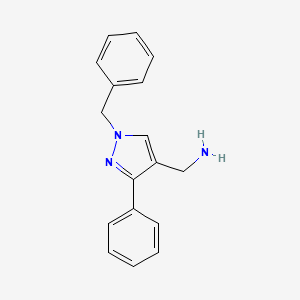![molecular formula C14H10ClFO3S B2749228 1-(4-Chlorophenyl)-2-[(2-fluorophenyl)sulfonyl]ethanone CAS No. 1493545-94-0](/img/structure/B2749228.png)
1-(4-Chlorophenyl)-2-[(2-fluorophenyl)sulfonyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-2-[(2-fluorophenyl)sulfonyl]ethanone is a synthetic organic compound that features both chlorophenyl and fluorophenyl groups attached to a sulfonyl ethanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-[(2-fluorophenyl)sulfonyl]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzene and 2-fluorobenzene as the primary starting materials.
Sulfonylation: The 2-fluorobenzene undergoes sulfonylation using a sulfonyl chloride reagent under acidic conditions to form 2-fluorobenzenesulfonyl chloride.
Coupling Reaction: The 4-chlorobenzene is then coupled with the 2-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Continuous flow reactors may also be employed for more efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Chlorophenyl)-2-[(2-fluorophenyl)sulfonyl]ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The chlorophenyl and fluorophenyl groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for research purposes.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorophenyl)-2-[(2-fluorophenyl)sulfonyl]ethanone would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response. The exact pathways involved would require further research to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Chlorophenyl)-2-[(2-chlorophenyl)sulfonyl]ethanone
- 1-(4-Fluorophenyl)-2-[(2-fluorophenyl)sulfonyl]ethanone
- 1-(4-Bromophenyl)-2-[(2-fluorophenyl)sulfonyl]ethanone
Uniqueness
1-(4-Chlorophenyl)-2-[(2-fluorophenyl)sulfonyl]ethanone is unique due to the presence of both chlorophenyl and fluorophenyl groups, which may impart distinct chemical and physical properties compared to similar compounds
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-2-(2-fluorophenyl)sulfonylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3S/c15-11-7-5-10(6-8-11)13(17)9-20(18,19)14-4-2-1-3-12(14)16/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQJJIURIKEPDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)CC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[3-(4-fluorophenyl)azepan-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2749146.png)


![N'-hydroxy-2-{3H-imidazo[4,5-b]pyridin-2-yl}ethanimidamide](/img/structure/B2749151.png)
![N-(6-butyl-1,3-benzothiazol-2-yl)-11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-amine](/img/structure/B2749152.png)
![N-(4-fluorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2749153.png)
![1-Benzyl-N-[3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidin-4-amine](/img/structure/B2749154.png)
![4-Bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}benzenol](/img/structure/B2749155.png)


![6-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1-(1-naphthalenylsulfonyl)-1H-indole dihydrochloride](/img/new.no-structure.jpg)
![Ethyl 4-((4-((3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2749161.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2749166.png)
